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Compound of Interest

Compound Name: 2-(Bromomethyl)-2-methyloxirane

Cat. No.: B3268881

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-
(Bromomethyl)-2-methyloxirane (CsH7BrO), a substituted oxirane of interest in synthetic
chemistry and drug discovery. Due to a lack of publicly available experimental spectra for this
specific compound, this document presents a predictive analysis based on data from
structurally similar compounds, including (bromomethyl)oxirane and methyloxirane. The
information herein is intended to serve as a reference for the identification and characterization
of this molecule.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-(Bromomethyl)-2-methyloxirane. These
predictions are derived from established principles of spectroscopy and by analogy to related
molecules.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
-CHs ~1.4-1.6 Singlet (s) N/A
_ _ Doublet of Doublets Geminal and Vicinal
-CH:- (oxirane ring) ~2.6-2.9 )
(dd) Coupling
Singlet (s) or AB N/A or Geminal
-CH2Br ~3.3-3.6 _
quartet Coupling
. 1 13
Carbon Atom Chemical Shift (6, ppm)
-CHs ~15-25
Quaternary Carbon (C-2) ~55 - 65
-CH:- (oxirane ring, C-3) ~45 - 55
-CH2Br ~30 - 40

Table 3: Predicted IR SpectralData

Functional Group Wavenumber (cm~—2) Intensity

C-H stretch (alkyl) 2900 - 3000 Medium-Strong

] ] 1250 - 1280 (asymmetric),
C-O-C stretch (oxirane ring) ) Strong
820-950 (symmetric)

C-Br stretch 500 - 600 Medium-Strong

Table 4: Predicted Mass Spectrometry Data
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lon mlz Notes

Molecular ion peak with
[M]*+ 150/152 characteristic isotopic pattern
for bromine (*°Br/®1Br = 1:1).

[M-CHs]* 135/137 Loss of a methyl group.
Loss of the bromomethyl
[M-CH2Br]* 57
group.
[CH2Br]* 93/95 Bromomethyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a liquid
organic compound such as 2-(Bromomethyl)-2-methyloxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(Bromomethyl)-2-methyloxirane
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-de, DMSO-ds) in a 5 mm NMR
tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
chemical shift referencing (0O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

» 'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
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o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform to obtain the spectrum.

e 13C NMR Acquisition:
o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.

o Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a
relaxation delay of 2-5 seconds, and a larger number of scans compared to *H NMR due
to the lower natural abundance of 13C.

o Process the FID similarly to the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of 2-
(Bromomethyl)-2-methyloxirane between two potassium bromide (KBr) or sodium chloride
(NaCl) plates.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the clean salt plates.

o Place the sample in the spectrometer's sample compartment.

o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm™1,

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid, this can be done via direct injection or through a gas chromatography
(GC) interface (GC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is common for
small, relatively stable organic molecules and typically provides detailed fragmentation
patterns.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, and the data is plotted as
a mass spectrum (relative abundance vs. m/z).

Visualization of Molecular Structure and Key
Spectral Features

The following diagram illustrates the chemical structure of 2-(Bromomethyl)-2-methyloxirane
and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Caption: Predicted NMR correlations for 2-(Bromomethyl)-2-methyloxirane.

 To cite this document: BenchChem. [Spectral Data Analysis of 2-(Bromomethyl)-2-
methyloxirane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3268881#2-bromomethyl-2-methyloxirane-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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